molecular formula C17H11ClN4OS B251540 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-thiophenecarboxamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-thiophenecarboxamide

Cat. No.: B251540
M. Wt: 354.8 g/mol
InChI Key: WJWYEMMJDVDKKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-thiophenecarboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 2-phenylbenzotriazole with chlorinating agents to introduce the chloro group at the 6-position. This is followed by the coupling of the chlorinated benzotriazole with thiophene-2-carboxylic acid under appropriate conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-thiophenecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the benzotriazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-thiophenecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique properties.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms.

Comparison with Similar Compounds

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-2-thiophenecarboxamide can be compared with other benzotriazole derivatives, such as:

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV stabilizer in industrial applications.

    N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Studied for its pharmacological properties, including anti-inflammatory and analgesic activities.

    2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Used in cosmetics and personal care products as a UV filter.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H11ClN4OS

Molecular Weight

354.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)thiophene-2-carboxamide

InChI

InChI=1S/C17H11ClN4OS/c18-12-9-14-15(21-22(20-14)11-5-2-1-3-6-11)10-13(12)19-17(23)16-7-4-8-24-16/h1-10H,(H,19,23)

InChI Key

WJWYEMMJDVDKKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CS4

Canonical SMILES

C1=CC=C(C=C1)N2N=C3C=C(C(=CC3=N2)Cl)NC(=O)C4=CC=CS4

Origin of Product

United States

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